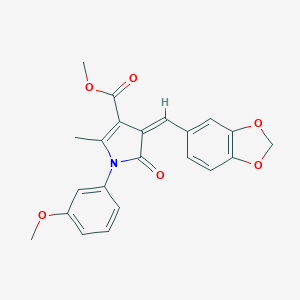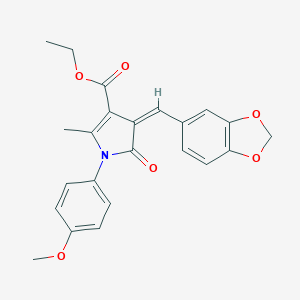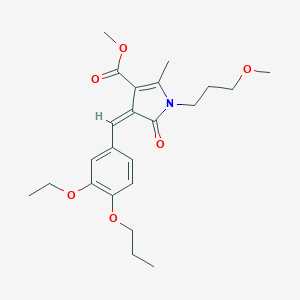![molecular formula C30H30ClN3O2S B299064 2-({5-chloro-2-[(4-cyanobenzyl)oxy]benzylidene}amino)-N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299064.png)
2-({5-chloro-2-[(4-cyanobenzyl)oxy]benzylidene}amino)-N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({5-chloro-2-[(4-cyanobenzyl)oxy]benzylidene}amino)-N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. The compound is a benzothiophene derivative that has been synthesized using specific methods.
Mecanismo De Acción
The mechanism of action of 2-({5-chloro-2-[(4-cyanobenzyl)oxy]benzylidene}amino)-N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is not fully understood. However, it has been suggested that the compound exerts its anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. The compound has also been shown to inhibit the activity of specific enzymes involved in bacterial and fungal growth.
Biochemical and Physiological Effects:
The compound has been shown to have significant biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of new anticancer drugs. The compound has also been shown to have antibacterial and antifungal activity, indicating its potential use in the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The compound has several advantages for lab experiments. It can be synthesized in high yield and purity, making it readily available for research purposes. The compound has also been extensively studied, and its anticancer and antibacterial activity have been well documented. However, the compound also has limitations for lab experiments. Its mechanism of action is not fully understood, and further research is needed to fully elucidate its biochemical and physiological effects.
Direcciones Futuras
There are several future directions for the research on 2-({5-chloro-2-[(4-cyanobenzyl)oxy]benzylidene}amino)-N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. One potential direction is to further investigate its mechanism of action and the specific enzymes it targets. This could lead to the development of new drugs that target specific enzymes involved in cancer growth or bacterial and fungal growth. Another potential direction is to investigate the compound's potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Overall, the compound has significant potential for the development of new drugs and antibiotics and warrants further research.
Métodos De Síntesis
The synthesis of 2-({5-chloro-2-[(4-cyanobenzyl)oxy]benzylidene}amino)-N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves the reaction of 5-chloro-2-[(4-cyanobenzyl)oxy]benzaldehyde with N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in the presence of a catalyst. The reaction is carried out under specific conditions to ensure the formation of the desired product. The synthesis method has been optimized to produce the compound in high yield and purity.
Aplicaciones Científicas De Investigación
The compound has been extensively studied for its potential applications in the field of medicine. It has been found to have significant anticancer activity against various types of cancer cells, including breast, lung, and prostate cancer. The compound has also been shown to have antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics. Additionally, the compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Fórmula molecular |
C30H30ClN3O2S |
|---|---|
Peso molecular |
532.1 g/mol |
Nombre IUPAC |
2-[(Z)-[5-chloro-2-[(4-cyanophenyl)methoxy]phenyl]methylideneamino]-N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C30H30ClN3O2S/c31-23-14-15-26(36-19-21-12-10-20(17-32)11-13-21)22(16-23)18-33-30-28(25-8-4-5-9-27(25)37-30)29(35)34-24-6-2-1-3-7-24/h10-16,18,24H,1-9,19H2,(H,34,35)/b33-18- |
Clave InChI |
GJECBETZNPUZLM-OHUYPAJKSA-N |
SMILES isomérico |
C1CCC(CC1)NC(=O)C2=C(SC3=C2CCCC3)/N=C\C4=C(C=CC(=C4)Cl)OCC5=CC=C(C=C5)C#N |
SMILES |
C1CCC(CC1)NC(=O)C2=C(SC3=C2CCCC3)N=CC4=C(C=CC(=C4)Cl)OCC5=CC=C(C=C5)C#N |
SMILES canónico |
C1CCC(CC1)NC(=O)C2=C(SC3=C2CCCC3)N=CC4=C(C=CC(=C4)Cl)OCC5=CC=C(C=C5)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 6a-(4-chlorophenyl)-5-(2-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B298982.png)
![ethyl 2-{[5-(4-acetylphenyl)-2-furyl]methylene}-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298984.png)

![methyl (5E)-5-[(4-fluorophenyl)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B298986.png)

![ethyl 1-(2-methoxyethyl)-2-methyl-4-[(3-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B298991.png)

![ethyl 2-[4-(cyanomethoxy)benzylidene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298994.png)
![ethyl 5-(4-fluorophenyl)-2-[(1-methyl-1H-indol-3-yl)methylene]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298995.png)
![ethyl 2-(3-ethoxybenzylidene)-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298996.png)
![methyl (5E)-5-[4-(benzyloxy)benzylidene]-2-methyl-4-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B298997.png)
![ethyl 2-(2-ethoxy-3-methoxybenzylidene)-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298999.png)

![ethyl 2-[4-(2-ethoxy-2-oxoethoxy)benzylidene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299001.png)